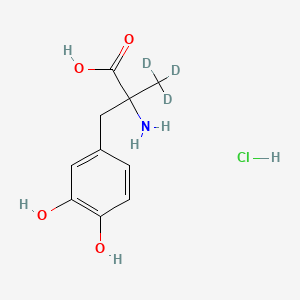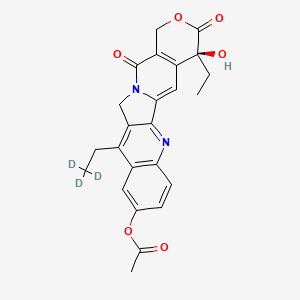
Molsidomine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molsidomine-d5 is a deuterated form of molsidomine, a long-acting vasodilator used primarily in the treatment of angina pectoris. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of molsidomine due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Molsidomine-d5 involves the incorporation of deuterium atoms into the molsidomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as mechanochemistry has been explored to improve the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Molsidomine-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed in the liver to produce linsidomine-d5, which subsequently releases nitric oxide.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: Reduction reactions can also occur, although they are less common compared to hydrolysis and oxidation.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes in the liver.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less common.
Major Products Formed
Linsidomine-d5: The primary active metabolite formed through hydrolysis.
Nitric Oxide: Released from linsidomine-d5, contributing to the vasodilatory effects.
Wissenschaftliche Forschungsanwendungen
Molsidomine-d5 has a wide range of applications in scientific research:
Pharmacokinetics and Metabolism Studies: Used to trace the metabolic pathways and understand the pharmacokinetics of molsidomine.
Biomedical Research: Investigated for its potential therapeutic effects in various cardiovascular conditions.
Chemical Biology: Utilized in studies involving nitric oxide release and its biological effects.
Green Chemistry: The use of mechanochemistry in its synthesis aligns with the principles of green chemistry, promoting sustainable practices.
Wirkmechanismus
Molsidomine-d5 exerts its effects through the release of nitric oxide, a potent vasodilator. The compound is hydrolyzed in the liver to produce linsidomine-d5, which then decomposes to release nitric oxide. This nitric oxide increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation of the blood vessels and improved blood flow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molsidomine: The non-deuterated form, used clinically for the same indications.
Nitroglycerin: Another vasodilator used in the treatment of angina pectoris.
Isosorbide Dinitrate: A nitrate used for similar therapeutic purposes.
Uniqueness
Molsidomine-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of molsidomine. The stable isotope labeling allows for precise tracking and analysis in various experimental conditions.
Eigenschaften
Molekularformel |
C9H14N4O4 |
|---|---|
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
(1E)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)-1-(1,1,2,2,2-pentadeuterioethoxy)methanimidate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
XLFWDASMENKTKL-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])O/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-] |
Kanonische SMILES |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


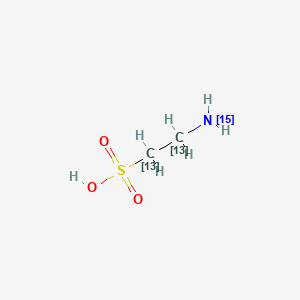
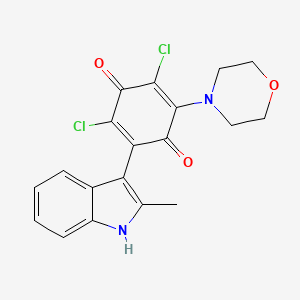
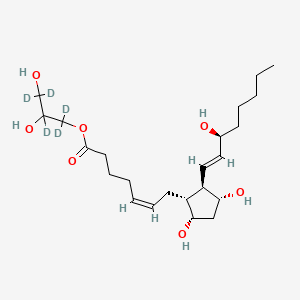
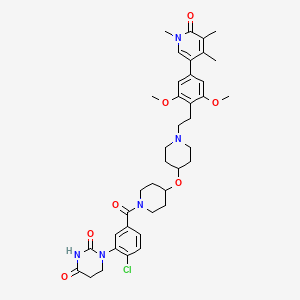
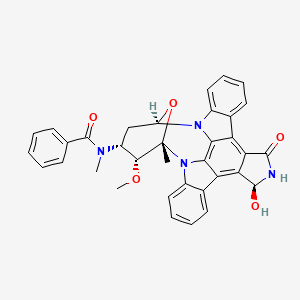
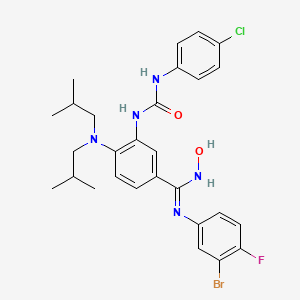
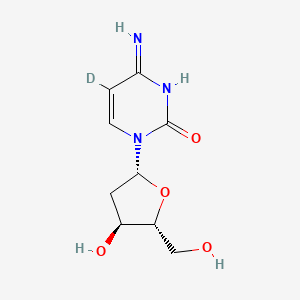
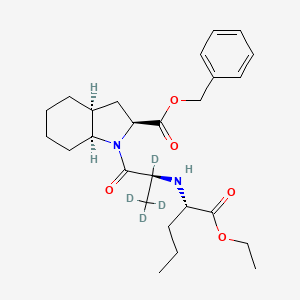
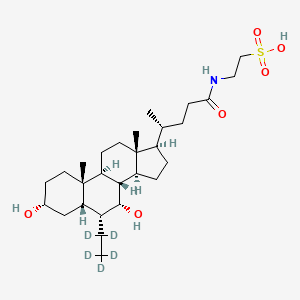
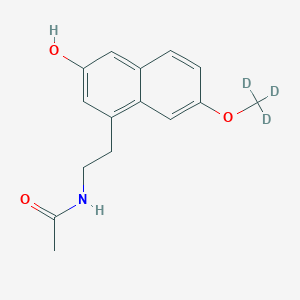
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)
